N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a benzoxazepine derivative characterized by a fused benzene and oxazepine ring system. The core structure includes a seven-membered 1,5-benzoxazepine ring, with the following substituents:
- 3,3-dimethyl: Two methyl groups at position 3 of the tetrahydro ring.
- 4-oxo: A ketone group at position 4.
- 5-propyl: A propyl (-CH2CH2CH3) substituent on the nitrogen atom at position 5.
- Acetamide: An acetamide (-NHCOCH3) group at position 8 of the benzene ring.
The molecular formula is inferred as C16H27N2O3 (molecular weight ≈ 301.4 g/mol).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-8-18-13-7-6-12(17-11(2)19)9-14(13)21-10-16(3,4)15(18)20/h6-7,9H,5,8,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAXMFCTWCLQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide (BF96395; CAS 921585-03-7), provides a basis for comparison (see Table 1) .
Table 1: Structural and Molecular Comparison
| Feature | N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide | BF96395 (C20H22N2O5) |
|---|---|---|
| Core Structure | 1,5-Benzoxazepine with 2,3,4,5-tetrahydro ring | Identical core |
| Substituent at Position 5 | Propyl (-CH2CH2CH3) on N5 | No alkyl substituent |
| Substituent at Position 8 | Acetamide (-NHCOCH3) | 2-(3-Methoxyphenoxy)acetamide |
| Molecular Formula | C16H27N2O3 | C20H22N2O5 |
| Molecular Weight | ~301.4 g/mol | 370.4 g/mol |
Key Differences and Implications
This substitution could also alter the nitrogen’s basicity, affecting receptor binding .
Position 8 Substituent: BF96395’s 2-(3-methoxyphenoxy)acetamide group introduces a bulky, aromatic moiety, likely increasing π-π stacking interactions in biological targets. In contrast, the simpler acetamide in the target compound may reduce steric hindrance, favoring different binding modes .
Hydrogen Bonding and Crystallography: The ketone (4-oxo) and acetamide groups in both compounds suggest hydrogen-bonding capabilities. However, the methoxyphenoxy group in BF96395 adds additional hydrogen-bond acceptors (ether and methoxy oxygens), which could stabilize crystal packing or protein-ligand interactions .
Physicochemical Properties :
- The target compound’s lower molecular weight (301.4 vs. 370.4 g/mol) and fewer oxygen atoms suggest higher lipophilicity (logP ~2.5 vs. ~3.0 for BF96395), impacting solubility and bioavailability.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic compound belonging to the oxazepine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest various mechanisms of action that may influence cellular processes.
The molecular formula of this compound is , with a molecular weight of approximately 382.45 g/mol. The structure includes a benzoxazepine core which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)acetamide |
| CAS Number | 921791-39-1 |
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
1. Enzyme Interaction:
- The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways associated with cancer and other diseases.
2. Receptor Modulation:
- It binds to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
3. DNA/RNA Interaction:
- Preliminary studies indicate that it may interact with genetic material, influencing gene expression and cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | High Cytotoxicity |
| A549 (Lung Cancer) | 10 | Moderate Cytotoxicity |
| HeLa (Cervical Cancer) | 20 | Low Cytotoxicity |
In vivo studies using xenograft models have shown promising results in tumor reduction without significant toxicity to normal tissues .
Neuroprotective Effects
In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Research indicates that it may help in mitigating neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on mice bearing human breast carcinoma xenografts revealed that administration of the compound led to a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
